Lipophilicity Differentiation: XLogP3 Comparison Across the 1,4-Dioxane Methanesulfonamide Series
The target compound (6,6-dimethyl) exhibits a computed XLogP3-AA of -0.9, which is 0.6 log units more lipophilic than the unsubstituted (1,4-dioxan-2-yl)methanesulfonamide (XLogP3 = -1.5) and 0.4 log units above the 2-methyl analog (XLogP3 = -1.3) [1]. At the same time, it is 0.2 log units less lipophilic than the 2,5,5-trimethyl derivative (XLogP3 = -0.7) [1]. This intermediate lipophilicity may offer a balanced permeability–solubility profile not accessible with either lower or higher homologs, a critical consideration in fragment-based drug discovery where lipophilic ligand efficiency (LLE) is a key optimization parameter [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = -0.9 |
| Comparator Or Baseline | Unsubstituted: -1.5; 2-Methyl: -1.3; 2,5,5-Trimethyl: -0.7 |
| Quantified Difference | ΔXLogP3 = +0.6 (vs. unsubstituted); +0.4 (vs. 2-methyl); -0.2 (vs. 2,5,5-trimethyl) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2021–2025 release |
Why This Matters
For procurement decisions, the distinct XLogP3 value defines a unique position in lipophilicity space that cannot be replicated by any single in-class analog, making the compound the only candidate when a -0.9 logP building block is required.
- [1] PubChem Computed Properties for CID 132354117 (XLogP3 -0.9), CID 112639869 (-1.5), CID 137963775 (-1.3), CID 165920618 (-0.7). National Center for Biotechnology Information, 2026. View Source
- [2] Johnson, T. W.; Gallego, R. A.; Edwards, M. P. Lipophilic Efficiency as an Important Metric in Drug Discovery. J. Med. Chem. 2018, 61(15), 6401–6420. View Source
